Lithium phenoxide

Description

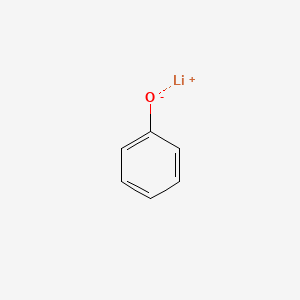

Chemical Identity and Structural Characteristics

This compound is an organolithium compound with the molecular formula C₆H₅LiO and a molecular weight of 100.04 daltons. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as lithium; phenoxide, though it is commonly referred to by several synonyms including phenol lithium salt, lithium phenolate, and phenoxylithium. The Chemical Abstracts Service registry number for this compound is 555-24-8, which serves as its unique identifier in chemical databases.

The structural characteristics of this compound are particularly noteworthy due to the small ionic radius of lithium, which significantly influences its chemical behavior. The compound typically appears as a light yellow to orange liquid when prepared as a solution, commonly in tetrahydrofuran solvent. Physical property measurements indicate a boiling point of 67°C and a density of 0.918 grams per milliliter at 25°C when dissolved in tetrahydrofuran.

The molecular structure of this compound exhibits unique aggregation properties that distinguish it from other alkali metal phenoxides. Research has demonstrated that this compound exists in equilibrium between monomeric, dimeric, and trimeric forms, depending on concentration and solvent conditions. This aggregation behavior is attributed to the small size of the lithium cation, which promotes intermolecular associations through lithium-oxygen bridging interactions.

Table 1: Physical and Chemical Properties of this compound

Spectroscopic characterization of this compound reveals characteristic features that confirm its structure and bonding. Nuclear magnetic resonance studies have shown that the phenolic proton is absent in the proton nuclear magnetic resonance spectrum, confirming deprotonation of the phenol precursor. The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the aromatic carbon atoms, with the carbon atom bonded to oxygen showing a distinctive downfield shift due to the electronegativity of the phenoxide oxygen.

The aggregation state of this compound in solution has been extensively studied through kinetic investigations. Research conducted on the catalytic properties of this compound in the addition of propylene oxide to phenol revealed that the compound exhibits a reaction order of approximately one-third with respect to catalyst concentration, suggesting the presence of trimeric aggregates in equilibrium with monomeric forms. This unusual kinetic behavior contrasts sharply with sodium and potassium phenoxides, which typically exhibit first-order kinetics with respect to catalyst concentration.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and development of lithium chemistry. Lithium as an element was first discovered in 1817 by Johan August Arfwedson on the Swedish island of Utö, and was subsequently first isolated by William Thomas Brande in 1821. The name lithium derives from the Greek word "lithos," meaning stone, reflecting its initial discovery in mineral sources.

The specific synthesis and characterization of this compound emerged as part of the broader development of organolithium chemistry in the twentieth century. While the exact date of first synthesis is not precisely documented in the available literature, the compound's development followed the establishment of methods for preparing organolithium reagents and the recognition of their unique reactivity patterns compared to other alkali metal compounds.

Early applications of lithium compounds in medicine provided some historical context for the eventual development of organolithium chemistry. Historical records indicate that as early as 1870, lithium bromide was recommended as an anticonvulsant and hypnotic agent by neurologist Silas Weir Mitchell. By 1871, lithium was first prescribed for mania by William A. Hammond, a professor at Bellevue Hospital Medical College in New York. This medical interest in lithium compounds helped establish lithium chemistry as a field worthy of investigation.

The development of this compound as a specific chemical entity gained momentum with advances in organometallic chemistry and the recognition that lithium compounds exhibited unique properties due to the small size and high charge density of the lithium cation. Unlike other alkali metals, lithium forms covalent bonds with carbon and oxygen that have significant ionic character while maintaining distinct reactivity patterns.

Significance in Contemporary Inorganic and Organometallic Chemistry

This compound occupies a position of considerable importance in contemporary inorganic and organometallic chemistry due to its unique reactivity profile and diverse applications. The compound serves as both a reagent and catalyst in numerous synthetic transformations, with its small cationic radius contributing to enhanced nucleophilicity and distinct mechanistic pathways compared to other alkali metal phenoxides.

One of the most significant applications of this compound lies in its role as a catalyst for the addition of propylene oxide to phenol. Comprehensive kinetic studies have revealed that this compound catalyzes this reaction through a multi-centered mechanism rather than a simple ionic pathway. The apparent activation energy for this process has been determined to be 10.6 kilocalories per mole, which is notably lower than the 14.4 kilocalories per mole observed for sodium phenoxide under similar conditions. This reduced activation energy is accompanied by a corresponding decrease in the frequency factor, resulting in a compensation effect that maintains similar overall reaction rates while proceeding through a fundamentally different mechanism.

Table 2: Comparative Activation Parameters for Alkali Metal Phenoxide Catalysis

| Catalyst | Activation Energy (kcal/mol) | Frequency Factor (sec⁻¹) | Reaction Order |

|---|---|---|---|

| This compound | 10.6 | 8.97 × 10² | ~1/3 |

| Sodium Phenoxide | 14.4 | Higher | 1 |

| Potassium Phenoxide | Not determined | Not determined | 1 |

Contemporary research has expanded the applications of this compound into electrochemical systems, particularly in lithium-mediated nitrogen reduction reactions for ammonia synthesis. Studies have demonstrated that phenol and its lithium salt can serve as effective proton shuttles in these systems, with this compound achieving Faradaic efficiencies of 74 ± 2% in ammonia production. This application represents a significant advance in sustainable ammonia synthesis technology, as it operates under ambient conditions rather than the harsh conditions required by the traditional Haber-Bosch process.

The role of this compound in battery technology has also emerged as an area of significant interest. Research on lithium-oxygen batteries has shown that phenol can act as a phase-transfer catalyst, dissolving lithium peroxide products and preventing electrode passivation. This application has demonstrated capacity improvements of up to 35-fold compared to systems without phenol additives, highlighting the compound's potential in next-generation energy storage technologies.

In the realm of organic synthesis, this compound continues to find new applications as a metalating agent and nucleophile. Its enhanced reactivity compared to other alkali metal phenoxides makes it particularly valuable for reactions requiring strong nucleophilicity and selectivity. The compound's ability to exist in multiple aggregation states provides additional opportunities for controlling reaction pathways and selectivity through careful manipulation of reaction conditions.

Recent advances in understanding the structural chemistry of lithium phenoxides have revealed unprecedented trinuclear structures in certain derivatives. Research has identified lithium phenolate complexes with trinuclear structures both in solution and solid state, representing the first examples of such aggregation patterns in this compound chemistry. These structural discoveries have opened new avenues for understanding the relationship between aggregation state and reactivity in organolithium compounds.

The significance of this compound in contemporary chemistry extends beyond its direct applications to its role as a model compound for understanding organolithium reactivity. The compound's well-characterized aggregation behavior and distinct kinetic properties make it an ideal system for studying the fundamental principles governing organolithium chemistry. This understanding has broader implications for the design and development of new organolithium reagents and catalysts.

Propriétés

Numéro CAS |

555-24-8 |

|---|---|

Formule moléculaire |

C6H6LiO |

Poids moléculaire |

101.1 g/mol |

Nom IUPAC |

lithium;phenoxide |

InChI |

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H; |

Clé InChI |

WAVGXIXQMBSEMK-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)[O-] |

SMILES canonique |

[Li].C1=CC=C(C=C1)O |

Autres numéros CAS |

555-24-8 |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Méthodes De Préparation

Direct Reaction of Phenol with Lithium Metal or Lithium Alkyls

Method Overview:

The most straightforward method to prepare lithium phenoxide is by the reaction of phenol with metallic lithium or lithium alkyl reagents such as n-butyllithium. This involves the deprotonation of phenol by lithium, forming this compound and hydrogen gas or alkane as byproducts.

Reaction:

$$

\text{C}6\text{H}5\text{OH} + \text{Li} \rightarrow \text{C}6\text{H}5\text{OLi} + \frac{1}{2} \text{H}_2

$$

or

$$

\text{C}6\text{H}5\text{OH} + \text{n-BuLi} \rightarrow \text{C}6\text{H}5\text{OLi} + \text{n-BuH}

$$

- The reaction is typically carried out in anhydrous ether solvents (e.g., diethyl ether) under inert atmosphere (argon or nitrogen) to avoid moisture and air sensitivity.

- Temperature control is crucial; reactions are often performed at low temperatures (e.g., –35 °C) to control reactivity and avoid side reactions.

- The mixture is stirred until complete deprotonation is confirmed, often by monitoring gas evolution or using spectroscopic methods.

- Lan-Chang et al. (2011) demonstrated the preparation of this compound complexes by deprotonation of substituted phenols with n-butyllithium in diethyl ether at –35 °C, yielding well-defined this compound species suitable for further complexation and structural studies.

- The use of n-butyllithium provides a clean and efficient route with high yields and purity.

Preparation via Metathesis Reactions

Method Overview:

this compound can also be prepared by metathesis reactions involving sodium phenoxide and lithium salts, such as lithium chloride or lithium bromide. This method relies on the exchange of sodium ions with lithium ions in solution.

Reaction:

$$

\text{C}6\text{H}5\text{ONa} + \text{LiCl} \rightarrow \text{C}6\text{H}5\text{OLi} + \text{NaCl}

$$

- Sodium phenoxide is reacted with lithium halide salts in suitable solvents such as tetrahydrofuran (THF) or ethers.

- The insoluble sodium halide salt precipitates out and is removed by filtration.

- The this compound remains in solution and can be isolated by evaporation or crystallization.

- This method is less commonly used than direct lithium deprotonation but can be advantageous when sodium phenoxide is readily available.

- The purity of this compound depends on the completeness of the ion exchange and removal of sodium salts.

Preparation by Reaction of Phenol with Lithium Hydride

Method Overview:

Phenol can be reacted with lithium hydride (LiH) to form this compound and hydrogen gas. This method is less common due to the handling difficulties of lithium hydride.

Reaction:

$$

\text{C}6\text{H}5\text{OH} + \text{LiH} \rightarrow \text{C}6\text{H}5\text{OLi} + \text{H}_2

$$

- The reaction is performed in dry, aprotic solvents under inert atmosphere.

- The evolution of hydrogen gas is a useful indicator of reaction progress.

- After completion, the this compound can be isolated by solvent removal or crystallization.

Preparation in the Context of Catalytic Reactions

Method Overview:

this compound can be generated in situ during catalytic reactions involving phenol and lithium reagents. For example, in the catalytic addition of propylene oxide to phenol, this compound is prepared by mixing phenol with lithium reagents before adding propylene oxide.

- Phenol and this compound are combined in controlled molar ratios.

- The mixture is handled under inert atmosphere and sealed in ampoules for kinetic studies.

- The reaction is sensitive to moisture and air, requiring high vacuum and purified nitrogen atmospheres.

- Staudé and Hussain (1971) described the preparation of this compound by adding a definite amount of this compound catalyst to phenol, followed by addition of propylene oxide under strictly anhydrous and inert conditions.

- The reaction solution was sealed in glass ampoules under high vacuum and reacted at controlled temperatures.

- This method underscores the importance of handling this compound under moisture-free conditions to maintain its reactivity and purity.

Complexation with Crown Ethers and Structural Characterization

Method Overview:

this compound can be prepared and isolated as complexes with crown ethers such as 18-crown-6, which stabilize the lithium ion and facilitate crystallization and characterization.

- This compound is dissolved in a mixture of diethyl ether and hexane.

- 18-crown-6 dissolved in hexane is added, leading to immediate precipitation of the this compound-crown ether complex.

- The precipitate is filtered, washed, and dried under vacuum.

- A study reported the preparation of 18-crown-6·2LiOPh complex by mixing this compound with 18-crown-6 in diethyl ether/hexane solvent mixture, yielding a white solid characterized by melting point and proton NMR spectroscopy.

- This method is valuable for isolating this compound in a stabilized form for further structural and analytical studies.

Summary Table: Preparation Methods of this compound

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Lithium phenoxide is typically utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique properties stem from the small ionic radius of lithium, which allows for effective interactions with electrophiles, making it more reactive than sodium or potassium phenoxide counterparts.

Mechanism of Action:

- Target Action: Competes for sites specific to other cations such as sodium and magnesium.

- Biochemical Pathways: Influences neurotransmitter pathways, particularly dopamine, which can have implications in neuroprotection and mood stabilization.

Scientific Research Applications

This compound finds applications in several domains:

-

Organic Synthesis:

- Acts as a catalyst in various reactions, enabling the formation of complex organic molecules.

- Used in nucleophilic aromatic substitution reactions due to its high reactivity.

-

Pharmaceuticals:

- Integral in synthesizing biologically active compounds, including drugs used for treating mood disorders and neurodegenerative diseases.

- Electrochemical Applications:

-

Materials Science:

- Employed in producing advanced materials such as polymers and resins, contributing to the development of high-performance materials used in various industries.

Case Studies

Case Study 1: Neuroprotective Properties

A study highlighted the neuroprotective effects of lithium compounds, where this compound showed potential in reducing apoptosis in neuronal cells. This suggests its possible role in therapies for neurodegenerative conditions.

Case Study 2: Electrochemical Performance

Research comparing this compound with other proton shuttles in electrochemical cells revealed that it led to more stable electrode deposits and improved efficiency during ammonia synthesis. The findings underscore its importance in advancing electrochemical technologies .

Mécanisme D'action

The mechanism of action of lithium phenoxide involves its ability to act as a nucleophile in various chemical reactions. The compound can donate its lone pair of electrons on the oxygen atom to form bonds with electrophiles. This nucleophilic behavior is crucial in many organic synthesis reactions, including the formation of carbon-carbon bonds and the substitution of aromatic rings.

Comparaison Avec Des Composés Similaires

Sodium phenoxide: Similar to lithium phenoxide but uses sodium instead of lithium. It is less reactive due to the larger ionic radius of sodium.

Potassium phenoxide: Another similar compound with potassium. It is even less reactive than sodium phenoxide due to the larger size of potassium ions.

Uniqueness of this compound: this compound is unique due to its high reactivity and ability to form strong bonds with electrophiles. The small ionic radius of lithium allows for closer interaction with the aromatic ring, making it more effective in nucleophilic aromatic substitution reactions compared to its sodium and potassium counterparts .

Activité Biologique

Lithium phenoxide, a compound formed from lithium and phenol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound (C₆H₅LiO) is an organometallic compound characterized by the presence of a lithium ion bonded to a phenoxide group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications. The compound is notable for its high reactivity and ability to act as a catalyst in several reactions.

Mechanisms of Biological Activity

1. Neuroprotective Effects:

Lithium compounds have been extensively studied for their neuroprotective properties, particularly in the treatment of mood disorders such as bipolar disorder. This compound may exhibit similar properties due to its lithium content, which has been associated with mood stabilization and neuroprotection through mechanisms such as:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium is known to inhibit GSK-3, an enzyme involved in various cellular processes including neuronal survival.

- Modulation of Neurotransmitter Systems: Lithium influences neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

2. Catalytic Activity:

this compound has been shown to function as a catalyst in various organic reactions. For instance, it catalyzes the addition of propylene oxide to phenol, facilitating the formation of valuable chemical intermediates. The reaction mechanism involves the formation of a transition state that lowers the activation energy required for the reaction to proceed .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Ammonia Synthesis: this compound has been utilized in lithium-mediated nitrogen reduction reactions (Li-NRR), demonstrating effectiveness in synthesizing ammonia under ambient conditions. This process showcases its potential application in sustainable chemistry .

- Proton Shuttle Mechanism: Research indicates that this compound can act as a proton shuttle during electrochemical processes, enhancing Faradaic efficiency in ammonia production compared to traditional methods using phenol alone . This property could be pivotal for developing more efficient electrochemical systems.

Case Studies

Case Study 1: Neuroprotective Properties

A study examining the effects of lithium on neuronal health found that lithium compounds can significantly reduce apoptosis (programmed cell death) in neuronal cells. The study suggested that this compound might share these protective effects due to its structural similarities with other lithium compounds .

Case Study 2: Electrochemical Applications

In a comparative analysis of this compound and other proton shuttles in electrochemical cells, researchers found that this compound led to more stable electrode deposits and improved overall efficiency during ammonia synthesis. This study emphasized the importance of this compound in advancing electrochemical technologies .

Data Tables

| Property | This compound | Phenol |

|---|---|---|

| Molecular Weight | 106.11 g/mol | 94.11 g/mol |

| Solubility | Soluble in organic solvents | Soluble in water |

| Catalytic Activity | High | Moderate |

| Neuroprotective Potential | Yes | Limited |

Analyse Des Réactions Chimiques

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of lithium phenoxide with carbon dioxide, leading to the formation of salicylic acid. The mechanism includes several key steps:

-

Formation of Intermediates: The reaction proceeds through multiple transition states and intermediates, characterized by distinct geometrical configurations .

-

Activation Energy: Studies have shown that the apparent activation energy for this reaction is approximately 10.6 kcal/mol, which is lower than that observed for sodium phenoxide .

Addition of Propylene Oxide

This compound acts as a catalyst in the addition of propylene oxide to phenol. This reaction has been studied under various temperatures and molar ratios of reactants:

-

Kinetic Studies: The reaction exhibits a non-first-order behavior concerning this compound concentration, suggesting complex interactions among reactants .

-

Reaction Order: The order of reaction tends to be approximately with respect to this compound concentration, indicating a possible equilibrium between monomeric and oligomeric forms of the catalyst .

-

Research Findings

Recent studies have highlighted several key findings regarding this compound:

-

Neuroprotective Properties: Research indicates that lithium compounds, including this compound, may offer neuroprotective effects by modulating neurotransmitter pathways and reducing neuronal apoptosis.

-

Electrochemical Applications: this compound has shown promise in electrochemical applications, particularly in improving the efficiency of ammonia synthesis processes due to its unique properties compared to other alkali metal phenoxides .

-

Comparison with Related Compounds

The reactivity of this compound can be contrasted with sodium and potassium phenoxides:

| Compound | Reactivity Level | Comments |

|---|---|---|

| This compound | High | Small ionic radius enhances nucleophilicity |

| Sodium Phenoxide | Moderate | Larger ionic radius reduces reactivity |

| Potassium Phenoxide | Low | Least reactive due to even larger size |

This compound is a versatile compound with significant implications in organic synthesis and biochemical applications. Its unique reactivity profile allows it to participate in various chemical reactions, making it valuable in both laboratory research and industrial applications. Further studies are warranted to explore its full potential across different fields, including materials science and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for lithium phenoxide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via deprotonation of phenol using lithium bases like lithium hydride (LiH) or lithium amide (LiNH₂) in anhydrous solvents such as tetrahydrofuran (THF) . Key factors affecting yield include solvent purity (e.g., THF must be peroxide-free to avoid side reactions), stoichiometric ratios, and reaction temperature (optimized between 0–25°C). Purity is validated via¹H/¹³C NMR (phenolic proton absence at δ ~5 ppm) and elemental analysis. For reproducibility, ensure inert atmosphere conditions (Ar/N₂) and rigorous solvent drying .

Q. How should this compound be safely handled and stored in laboratory settings?

this compound is hygroscopic and reacts violently with water, releasing flammable hydrogen gas. Storage requires airtight containers under inert gas, with desiccants like molecular sieves. Label containers with dates of receipt, opening, and discard (typically 6 months post-opening) . Transport follows UN 2924 regulations for corrosive flammable liquids, necessitating secondary containment and compatibility checks with solvents like THF .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ⁶Li/⁷Li NMR distinguishes ionic vs. aggregated structures (e.g., monomeric vs. dimeric species).

- XRD : Single-crystal X-ray diffraction confirms coordination geometry (e.g., tetrahedral vs. trigonal-planar Li⁺ centers).

- FT-IR : Phenoxide C-O stretching (~1250 cm⁻¹) and Li-O vibrations (~450 cm⁻¹) validate bonding . Cross-reference with literature data (e.g., CAS 555-24-8) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate this compound’s role in enantioselective catalysis?

Density Functional Theory (DFT) models the electronic structure of this compound complexes to predict catalytic behavior. For example, in enantioselective cyanosilylation of ketones, Li⁺ coordinates with carbonyl oxygen, lowering activation energy. Compare computed transition states (e.g., Gibbs free energy barriers) with experimental enantiomeric excess (ee%) to validate mechanisms. Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound across solvents?

Discrepancies in reactivity (e.g., THF vs. DME solvents) may arise from solvent coordination strength. Design controlled experiments:

- Solvent Screening : Compare reaction rates in THF, DME, and toluene under identical conditions.

- Spectroscopic Monitoring : Use in-situ Raman or IR to track Li⁺ solvation states.

- Aggregation Studies : Conduct DOSY NMR to assess ion pairing/aggregation . Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize variables .

Q. How does this compound’s coordination geometry influence its catalytic activity in cross-coupling reactions?

Li⁺ geometry (tetrahedral vs. trigonal) modulates Lewis acidity and substrate binding. For example, in Suzuki-Miyaura couplings:

- Tetrahedral Li⁺ : Enhances transmetallation rates due to accessible coordination sites.

- Trigonal Li⁺ : May stabilize intermediates but reduce turnover. Characterize geometry via XRD and correlate with kinetic data (e.g., TOF measurements). Use chelating ligands (e.g., crown ethers) to manipulate geometry and test activity .

Q. What methodologies address inconsistencies in this compound’s stability under oxidative conditions?

Conflicting reports on oxidative stability (e.g., peroxide formation in THF) require:

- Accelerated Aging Tests : Expose samples to O₂ at elevated temperatures (40–60°C) and monitor peroxide formation via iodide-starch tests.

- Stabilizer Screening : Evaluate additives like BHT (butylated hydroxytoluene) or ascorbic acid.

- Spectroscopic Tracking : Use UV-Vis to detect phenoxyl radical intermediates .

Methodological Frameworks

- Experimental Design : Follow IMRaD (Introduction, Methods, Results, Discussion) for reproducibility. Include raw data in appendices and processed data in main text .

- Data Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

- Literature Review : Use platforms like ChemIDplus for validated chemical data; avoid encyclopedic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.